molecular formula C16H10ClF3N2O B2437763 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-64-1

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2437763
CAS No.: 338773-64-1
M. Wt: 338.71
InChI Key: UMGWXWAJKGFYKK-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoxaline core substituted with a 4-chloro-2-methylphenoxy group and a trifluoromethyl group

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 4-chloro-2-methylphenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoxaline core.

    Coupling Reactions: The phenoxy group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline
  • 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline stands out due to its unique substitution pattern on the quinoxaline core. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c1-9-8-10(17)6-7-13(9)23-15-14(16(18,19)20)21-11-4-2-3-5-12(11)22-15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWXWAJKGFYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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